molecular formula C13H9NOS B1225139 2-(1-Naphthyl)-2-oxoethyl thiocyanate CAS No. 139679-35-9

2-(1-Naphthyl)-2-oxoethyl thiocyanate

Cat. No.: B1225139
CAS No.: 139679-35-9
M. Wt: 227.28 g/mol
InChI Key: VXWSXLFEJJRUIT-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-2-oxoethyl thiocyanate is an organic compound that features a naphthalene ring attached to an oxoethyl group, which is further linked to a thiocyanate group

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other reduced forms.

    Substitution: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(1-Naphthyl)-2-oxoethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-2-oxoethyl thiocyanate involves its interaction with biological molecules through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify proteins makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: 2-(1-Naphthyl)-2-oxoethyl thiocyanate is unique due to the presence of both the naphthyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in studies requiring specific protein modifications.

Properties

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSXLFEJJRUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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